molecular formula C6H4N2 B140075 2-Cyanopyridine CAS No. 100-70-9

2-Cyanopyridine

Cat. No. B140075
CAS RN: 100-70-9
M. Wt: 104.11 g/mol
InChI Key: FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Description

2-Cyanopyridine is a compound that features a cyano group attached to the second position of a pyridine ring. It is a versatile intermediate in organic synthesis, used for the preparation of various heterocyclic systems. The structure of 2-cyanopyridine has been elucidated using X-ray crystallography, revealing weak hydrogen bond type interactions that are crucial for the formation of polymeric chains .

Synthesis Analysis

Several methods have been developed for the synthesis of 2-cyanopyridine derivatives. One approach involves the solventless synthesis of new cyano-2-aminopyridine derivatives from enaminonitriles under microwave irradiation, which is a convenient and efficient method . Another method uses graphene oxide as a metal-free carbocatalyst for the one-pot synthesis of 2-amino-3-cyanopyridines in water, highlighting the use of green chemistry principles . Additionally, ytterbium perfluorooctanoate has been employed as a catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, offering a short routine and high yields .

Molecular Structure Analysis

The molecular structure of 2-cyanopyridine and its derivatives has been extensively studied. The crystal structures of 2-cyanopyridine isomers have been determined, showing the importance of intermolecular contacts involving the nitrogen atoms . In heteronuclear polymeric complexes, the coordination geometry around metal ions such as Ni(II) is influenced by the presence of cyanopyridine ligands .

Chemical Reactions Analysis

2-Cyanopyridine derivatives participate in various chemical reactions. They can undergo nucleophilic substitution reactions, where the cyano or chloro group is replaced by different amines, leading to the formation of aminopyridines and other heterocyclic compounds . The reactivity of 2-cyanopyridines has been systematically reviewed, emphasizing their role as intermediates for synthesizing novel heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanopyridine derivatives have been characterized using spectroscopic techniques. These compounds exhibit good solubility in organic solvents and show absorption bands in the UV-visible region, along with blue emission bands in photoluminescence spectroscopy. Their electrochemical properties have been explored through cyclic voltammetry, revealing energy band gaps suitable for optoelectronic applications .

Scientific Research Applications

  • Synthetic Strategies and Pharmacology : 2-Cyanopyridine derivatives, specifically 2-oxo-3-cyanopyridine, are significant due to their wide range of biological activities. These include anticancer, antibacterial, antifungal, and HIV-1 inhibitory properties. Additionally, their high reactivity makes them useful as chemical intermediates in organic synthesis (Ghosh et al., 2015).

  • Chemistry and Reactivity : 2-Amino-3-cyanopyridines are important intermediates for synthesizing various novel heterocyclic systems, showcasing their versatility in chemical synthesis (Gouda et al., 2014).

  • Antibacterial Activity : A study on the synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions found that these compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis (Kibou et al., 2022).

  • Catalysis in Nitrile Hydration : The catalytic role of 2-Cyanopyridine in hydration reactions was investigated, revealing its significance in stabilizing intermediates through the cooperation of Lewis and Brønsted acid sites (Sawabe et al., 2014).

  • Organic Synthesis Catalysis : 2-Cyanopyridine has been used in the hydrolysis of nitriles to form chelate compounds with metals like nickel or copper, enhancing the yield of free amides (Sakai et al., 1967).

  • CO2 Activation for Chemical Synthesis : 2-Cyanopyridine has been used to activate CO2 for the synthesis of valuable chemicals, such as in the conversion of CO2 with glycerol to glycerol carbonate, showcasing a method for green and sustainable chemistry (Su et al., 2017).

  • Crystal Structure Analysis : The crystal structures of 2-cyanopyridine isomers have been analyzed to understand their molecular interactions and structure, which is crucial for developing advanced materials and drugs (Kubiak et al., 2002).

Safety And Hazards

2-Cyanopyridine is harmful if swallowed and toxic in contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Cyanopyridines, including 2-Cyanopyridine, are being investigated for their potential use in nonaqueous redox flow batteries . They have been found to have an extremely low reduction potential, making them promising candidates for this application .

properties

IUPAC Name

pyridine-2-carbonitrile
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InChI

InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H
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InChI Key

FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C#N
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Molecular Formula

C6H4N2
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DSSTOX Substance ID

DTXSID9021843
Record name 2-Pyridinecarbonitrile
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Molecular Weight

104.11 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline]
Record name 2-Pyridinecarbonitrile
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Boiling Point

224.5 °C
Record name 2-PYRIDINECARBONITRILE
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Solubility

Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether.
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Density

1.0810 @ 25 °C
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Vapor Pressure

0.09 [mmHg]
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Product Name

2-Cyanopyridine

Color/Form

NEEDLES OR PRISMS FROM ETHER

CAS RN

100-70-9, 29386-66-1
Record name 2-Cyanopyridine
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Melting Point

29 °C
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Synthesis routes and methods

Procedure details

Treatment of 3-(diethylphosphonomethyl)pyridine (Biochemistry 19, 3400) with m-chloroperbenzoic acid followed by trimethylsilyl cyanide gives both 3-diethylphosphonomethyl)-2-cyanopyridine and 5-(diethylphosphonomethyl)-2-cyanopyridine, the starting materials for compounds under (a) and (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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